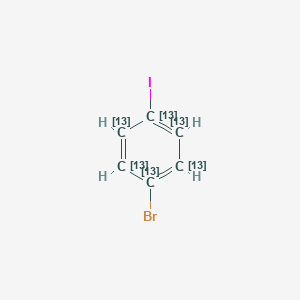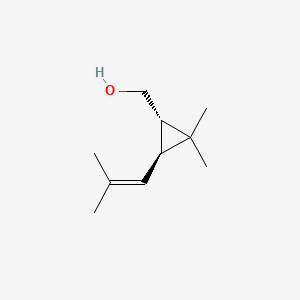
trans-Chrysanthemol
Vue d'ensemble
Description
Trans-Chrysanthemol, also known as trans-Chrysanthemyl alcohol, is a trans-eudesmane type sesquiterpene . It can be isolated from Chrysanthemum indicum . It has the molecular formula C10H18O and a molecular weight of 154.2493 . It is also known by other names such as (1R,3R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl)methanol-rel .
Molecular Structure Analysis
The molecular structure of trans-Chrysanthemol consists of a cyclopropyl ring with a methanol group and a 2-methylprop-1-en-1-yl group attached . The structure is also available as a 2D Mol file .Applications De Recherche Scientifique
Trans-Chrysanthemol is involved in the biosynthesis of pyrethrins, natural insecticides produced by Tanacetum cinerariifolium flowers. These compounds are effective against flying insects while being relatively safe for vertebrates. The enzymatic conversion of trans-Chrysanthemol into trans-Chrysanthemic acid, a key step in pyrethrin synthesis, has been identified and characterized (Xu et al., 2017).
The total synthesis of Chrysanthemol, which includes trans-Chrysanthemol, has been achieved. This process provides insights into the anti-inflammatory properties of Chrysanthemol and its potential medicinal applications (Mou et al., 2001).
Genetic engineering techniques using Agrobacterium-mediated transformation have been applied to chrysanthemums, showing the potential to introduce traits like novel flower colors and forms, and improved resistance to pathogens and insects. This research opens avenues for the metabolic engineering of trans-Chrysanthemol and related compounds (Teixeira da Silva et al., 2013).
Research on Tanacetum cinerariifolium has uncovered a specific Nudix protein that hydrolyzes trans-Chrysanthemyl Diphosphate to Chrysanthemol monophosphate, an important step in the synthesis of chrysanthemol in the plant's trichomes (Li et al., 2020).
Trans-Chrysanthemic acid biosynthesis was successfully reconstructed in tomato fruits, demonstrating the potential of metabolic engineering to produce components of natural pyrethrin insecticides in a heterologous host, which could have significant implications for agricultural practices (Xu et al., 2018).
Safety And Hazards
Trans-Chrysanthemol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment, and proper disposal of contents/container to an approved waste disposal plant is advised .
Relevant Papers Several papers have been published on trans-Chrysanthemol. One paper discusses the production of trans-chrysanthemic acid, an early intermediate in the synthesis of the monoterpene moiety of pyrethrins . Another paper discusses a trichome-specific, plastid-localized protein from pyrethrum that has high specificity for a compound in the biosynthesis of chrysanthemol . A third paper discusses the modification of chrysanthemum odor and taste with chrysanthemol .
Propriétés
IUPAC Name |
[(1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPIENNKVJCMAP-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1[C@@H](C1(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Chrysanthemol | |
CAS RN |
18383-58-9, 76704-87-5 | |
| Record name | Chrysanthemol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysanthemol, (1S,3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076704875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHRYSANTHEMOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H7RGL82B6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHRYSANTHEMOL, (1S,3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5M4WX8TLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)
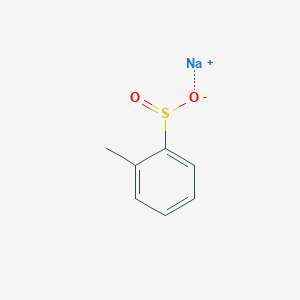
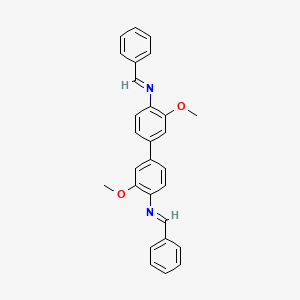
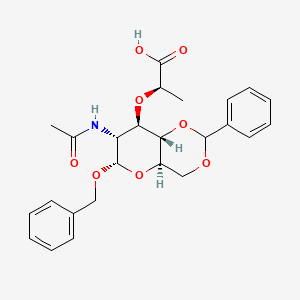

![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)


